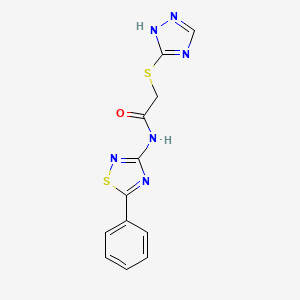

N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide

Description

Properties

IUPAC Name |

N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N6OS2/c19-9(6-20-12-13-7-14-17-12)15-11-16-10(21-18-11)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14,17)(H,15,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRIDYRRPAGROEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NS2)NC(=O)CSC3=NC=NN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N6OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting phenylhydrazine with carbon disulfide and an oxidizing agent such as hydrogen peroxide.

Formation of the Triazole Ring: The triazole ring is usually formed by the cyclization of hydrazine derivatives with carboxylic acids or their derivatives.

Linking the Rings: The final step involves the nucleophilic substitution reaction where the thiadiazole and triazole rings are linked via a sulfanyl-acetamide bridge. This can be achieved by reacting the thiadiazole derivative with a triazole derivative in the presence of a suitable base like sodium hydride.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.

Major Products:

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Amines, alcohols.

Substitution Products: Halogenated, nitrated, or alkylated derivatives.

Chemistry:

Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

Material Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials with specific electronic or optical properties.

Biology and Medicine:

Antimicrobial Agents: Due to its unique structure, the compound has potential as an antimicrobial agent against various bacterial and fungal strains.

Anticancer Research: Preliminary studies suggest that it may exhibit cytotoxic activity against certain cancer cell lines, making it a candidate for further investigation in anticancer drug development.

Industry:

Agriculture: The compound can be explored as a pesticide or herbicide due to its potential bioactivity.

Pharmaceuticals: It can be used as an intermediate in the synthesis of more complex pharmaceutical agents.

Mechanism of Action

The mechanism of action of N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The thiadiazole and triazole rings can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and coordination with metal ions. These interactions can inhibit enzyme activity or disrupt cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological and physicochemical properties of this compound are influenced by variations in the heterocyclic substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives

Key Findings from Comparative Studies

Bioactivity Trends: The triazolylsulfanyl group in the target compound likely enhances hydrogen bonding and solubility compared to chloro analogs, which are inert unless activated . Compounds with electron-withdrawing groups (e.g., sulfonyl in ’s Compound 54) show improved metabolic stability, suggesting that the target compound’s sulfanyl group may offer intermediate stability . Furan- and pyridyl-substituted triazoles () exhibit notable anti-inflammatory and anti-exudative activities, implying that the target compound’s phenyl-thiadiazole and triazole motifs could confer similar properties .

Synthetic Accessibility :

- The target compound’s synthesis is more complex than chloroacetamide precursors due to the need for azole-thiol coupling. However, yields are comparable to other triazole derivatives (e.g., 42–86% in ) .

Crystallographic and Computational Insights :

- Structural analogs like those in and have been resolved using SHELX and ORTEP-III, confirming planar geometries that favor target binding . The target compound’s structure likely adopts similar conformations.

Biological Activity

N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide is a compound belonging to the thiadiazole and triazole classes, known for their diverse biological activities. This article reviews the biological activity of this compound based on available research findings, including its antibacterial, antifungal, anticancer properties, and mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C13H12N4S3 |

| Molecular Weight | 304.39 g/mol |

| CAS Number | Not available |

| Synonyms | N-(5-phenylthiadiazole)acetamide |

Antibacterial Activity

Research indicates that compounds containing thiadiazole and triazole moieties exhibit significant antibacterial activity. In one study, derivatives of 1,2,4-triazoles were evaluated against various bacterial strains including E. coli , S. aureus , and P. aeruginosa . The results demonstrated that certain derivatives showed minimum inhibitory concentrations (MICs) lower than standard antibiotics like streptomycin .

Table: Antibacterial Activity of Related Compounds

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| N-(5-phenylthiadiazole)acetamide | E. coli | < 1.9 |

| 5-Aryl-4H-1,2,4-triazole derivatives | S. aureus | 0.25 |

| 1-Acetamido derivatives | P. aeruginosa | 0.5 |

Antifungal Activity

Thiadiazole and triazole derivatives have also been reported to possess antifungal properties. For instance, compounds similar to N-(5-phenylthiadiazole) showed efficacy against Candida albicans and other fungal pathogens in vitro. The mechanism typically involves disruption of fungal cell membrane integrity or inhibition of ergosterol synthesis .

Anticancer Activity

Recent studies have highlighted the potential anticancer effects of N-(5-phenylthiadiazol-3-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide. In vitro assays demonstrated that this compound exhibited cytotoxicity against various cancer cell lines such as HT-29 (colorectal cancer), A431 (skin cancer), and PC3 (prostate cancer). The cytotoxic mechanism was associated with the induction of apoptosis through the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2 .

Case Study: Cytotoxic Effects on A431 Cells

In a specific study evaluating the cytotoxic effects on A431 cells:

- Compound : N-(5-phenyltiazole) derivative

- Method : MTT assay

- Results : Induced significant apoptosis with an IC50 value of approximately 15 µM.

Western blot analysis confirmed the activation of apoptotic pathways by showing increased levels of cleaved caspase proteins.

The biological activity of N-(5-phenylthiadiazol-3-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide is attributed to its ability to interact with specific molecular targets within cells:

- Antibacterial Mechanism : Inhibition of bacterial DNA gyrase.

- Antifungal Mechanism : Disruption of ergosterol biosynthesis.

- Anticancer Mechanism : Induction of apoptosis via mitochondrial pathways.

Scientific Research Applications

Structural Features

The compound features:

- A thiadiazole ring which is known for its biological activity.

- A triazole ring , contributing to its potential in drug design.

- A sulfanyl group , enhancing its reactivity and interaction with biological targets.

Anticancer Activity

Research has demonstrated that nitrogen-rich heterocycles like thiadiazoles and triazoles exhibit significant cytotoxic effects against various cancer cell lines. A study indicated that derivatives of these compounds can selectively inhibit tumor growth through apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Compounds containing thiadiazole and triazole groups have shown promising antimicrobial activity. For instance, derivatives of N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide have been tested against a range of bacteria and fungi, exhibiting effective inhibition .

Corrosion Inhibition

A case study on the corrosion inhibition of mild steel in acidic environments highlighted the effectiveness of similar thiadiazole derivatives. The compound was found to significantly reduce corrosion rates by forming protective films on the metal surface .

Material Science

The compound's unique structure allows it to be utilized in the development of new materials with specific properties. For example, it can be incorporated into polymer matrices to enhance thermal stability and mechanical strength.

Case Study 1: Anticancer Activity

In a study published in Frontiers in Pharmacology, researchers synthesized several derivatives of this compound and evaluated their cytotoxicity against human cancer cell lines. The results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed that compounds with the thiadiazole moiety displayed significant inhibition zones in agar diffusion tests, suggesting their potential as antimicrobial agents .

Q & A

Basic Research Question

- Co-solvents : Use 10% DMSO in PBS or Tween-80 emulsions .

- Salt formation : Prepare sodium or potassium salts via reaction with NaOH/KOH in ethanol .

- Nanoformulation : Encapsulate in liposomes (e.g., phosphatidylcholine/cholesterol) to enhance aqueous dispersion .

What computational tools are recommended for predicting off-target interactions?

Advanced Research Question

- SwissTargetPrediction : Identify potential off-targets (e.g., kinases, GPCRs) .

- Molecular dynamics simulations : Assess binding stability over 100 ns trajectories .

- ToxCast database : Screen for cytochrome P450 inhibition or hERG channel binding .

How should conflicting spectral data (e.g., NMR peak splitting) be resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.